Deciphering the Dodovisone C Biosynthetic Pathway: A Technical Guide to Isoprenylated Flavonoids
Deciphering the Dodovisone C Biosynthetic Pathway: A Technical Guide to Isoprenylated Flavonoids
Executive Summary
Dodovisone C (Chemical Formula: C₂₇H₃₀O₈, Molecular Weight: 482.52 Da) is a highly functionalized, naturally occurring isoprenylated flavonoid[1]. Originally isolated from the aerial parts of Dodonaea viscosa (Sapindaceae)—a botanical species renowned for its rich secondary metabolite profile—Dodovisone C represents a complex class of C-alkylated flavonol derivatives[2][3].
The integration of a lipophilic prenyl group into the hydrophilic flavonoid backbone drastically alters the molecule's pharmacokinetic properties. This prenylation enhances membrane permeability and increases binding affinity to lipophilic protein domains, making isoprenylated flavonoids highly attractive scaffolds for drug development, particularly in anti-inflammatory, antimicrobial, and adipogenesis-modulating therapeutics[4][5]. This whitepaper provides an in-depth mechanistic analysis of the Dodovisone C biosynthetic pathway and outlines field-proven protocols for its isolation and characterization.
Mechanistic Deep Dive: The Biosynthetic Pathway
The biosynthesis of Dodovisone C is a multi-stage process that bridges two fundamental plant metabolic networks: the phenylpropanoid pathway (yielding the polyphenolic core) and the isoprenoid pathway (supplying the prenyl donor)[6].
Phase I: Assembly of the Flavonoid Core
The synthesis begins with L-phenylalanine, which is deaminated, hydroxylated, and ligated to Coenzyme A to form p-coumaroyl-CoA.
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Chain Elongation & Cyclization: Chalcone synthase (CHS) catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
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Isomerization: Chalcone isomerase (CHI) facilitates the stereospecific ring closure, yielding the flavanone naringenin.
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Oxidation to Flavonol: Flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS) introduce hydroxyl groups and a double bond into the C-ring, establishing the planar flavonol backbone necessary for subsequent tailoring.
Phase II: Isoprenoid Precursor Generation
The prenyl donor, typically dimethylallyl pyrophosphate (DMAPP), is synthesized primarily via the plastidial Methylerythritol Phosphate (MEP) pathway in plants, though cytosolic Mevalonate (MVA) pathway crosstalk can occur. DMAPP serves as the electrophilic alkylating agent for the flavonoid core.
Phase III: Tailoring Reactions (Prenylation & Methylation)
The structural complexity of Dodovisone C arises from late-stage enzymatic tailoring:
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Prenylation: A membrane-bound, plastid-localized Flavonoid Prenyltransferase (PT) catalyzes the electrophilic aromatic substitution of the DMAPP carbocation onto specific carbon centers (C-alkylation) of the flavonoid A- or B-ring. The causality of this specific enzymatic step is critical: PTs dictate the regioselectivity of the prenyl attachment, which in Dodonaea viscosa often targets the 3' or 5' positions of the B-ring or the 6/8 positions of the A-ring[7][8].
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O-Methylation: S-adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs) selectively methylate specific hydroxyl groups (e.g., at C-3 and C-6), reducing hydrogen-bonding potential and further increasing the molecule's lipophilicity and metabolic stability.
Biosynthetic pathway of Dodovisone C highlighting core assembly and late-stage tailoring.
Experimental Protocols: Extraction and Isolation
To study Dodovisone C in vitro, researchers must isolate it from the complex matrix of Dodonaea viscosa aerial parts[9]. The following protocol leverages the unique physicochemical properties of isoprenylated flavonoids to ensure high-purity recovery.
Protocol: Bioassay-Guided Fractionation of Dodovisone C
Rationale: The lipophilic nature of the prenyl and methoxy groups makes Dodovisone C less polar than standard flavonoid glycosides. Therefore, liquid-liquid partitioning with ethyl acetate (EtOAc) is utilized to selectively enrich the target compound while leaving highly polar sugars and tannins in the aqueous phase[3][8].
Step 1: Biomass Extraction
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Pulverize 1.0 kg of air-dried aerial parts of Dodonaea viscosa.
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Macerate the biomass in 80% Methanol (MeOH) at room temperature for 72 hours (repeat 3x).
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Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C to yield a crude dark residue.
Step 2: Solvent Partitioning
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Suspend the crude residue in 500 mL of distilled H₂O.
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Partition sequentially with Hexane (3 × 500 mL) to remove non-polar waxes and chlorophyll.
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Partition the remaining aqueous layer with Ethyl Acetate (EtOAc) (3 × 500 mL).
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Collect and dry the EtOAc fraction. Causality: This fraction concentrates the intermediate-polarity aglycones, including Dodovisone C[3].
Step 3: Chromatographic Purification
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Silica Gel Column Chromatography: Load the EtOAc extract onto a normal-phase silica gel column. Elute with a step gradient of Chloroform:Methanol (100:0 to 80:20 v/v). Monitor fractions via TLC.
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Size Exclusion (Sephadex LH-20): Pool fractions containing Dodovisone C targets and load onto a Sephadex LH-20 column eluted with MeOH. Causality: Sephadex LH-20 separates molecules based on size and π-π interactions, effectively resolving closely related polyphenols.
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Preparative RP-HPLC: Subject the enriched sub-fraction to reverse-phase HPLC (C18 column) using an isocratic elution of Acetonitrile:Water (e.g., 65:35 v/v) at a flow rate of 10 mL/min. Collect the peak corresponding to Dodovisone C (UV detection at 254 nm and 365 nm).
Step-by-step downstream processing and isolation workflow for Dodovisone C.
Quantitative Data & Physicochemical Profiling
The structural elucidation of Dodovisone C relies heavily on high-resolution mass spectrometry (HR-ESI-MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[1][2]. Below is a consolidated summary of its quantitative and structural data.
| Parameter | Specification / Data | Causality / Significance |
| Chemical Name | Dodovisone C | Member of the Dodonaea specific prenylated flavonoid family[9]. |
| CAS Registry Number | 1616683-52-3 | Unique identifier for sourcing and database cross-referencing[2]. |
| Molecular Formula | C₂₇H₃₀O₈ | Indicates a highly substituted flavonoid core[10]. |
| Molecular Weight | 482.52 Da | Falls within the Lipinski Rule of 5 limit, suggesting favorable oral bioavailability[1]. |
| Solubility | DMSO, Chloroform, EtOAc | High lipophilicity driven by the isoprenyl and methoxy groups, requiring organic solvents for in vitro assays[2]. |
| Storage Conditions | -20°C, protected from light | Prevents auto-oxidation of the phenolic hydroxyl groups and double-bond isomerization of the prenyl chain[2]. |
Conclusion and Future Perspectives
Dodovisone C exemplifies the evolutionary ingenuity of plant specialized metabolism. The incorporation of a prenyl moiety into the flavonoid scaffold via plastidial prenyltransferases fundamentally shifts the molecule's bioactivity profile, granting it enhanced cellular penetration and target engagement capabilities[3][4].
For drug development professionals, the primary bottleneck remains the low natural yield of Dodovisone C from Dodonaea viscosa biomass. Future research must pivot toward synthetic biology and metabolic engineering . By identifying and cloning the specific Dodonaea flavonoid prenyltransferases (PTs) and O-methyltransferases (OMTs), researchers can reconstitute the Dodovisone C biosynthetic pathway in microbial cell factories (e.g., Saccharomyces cerevisiae or Escherichia coli). This would enable the scalable, sustainable production of Dodovisone C and its analogs for advanced preclinical trials.
References
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BioCrick. (n.d.). Dodovisone C | CAS:1616683-52-3 | Flavonoids | High Purity. Retrieved from [Link]
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NP-MRD. (n.d.). Browsing natural products - NP-MRD: Dodovisone C. Retrieved from [Link]
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ResearchGate. (2013). Isoprenylated flavonoids and clerodane diterpenoids from Dodonaea viscosa. Retrieved from[Link]
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National Center for Biotechnology Information (PMC). (2025). Computational and bioactivity investigations of flavonoid fraction from Dodonaea viscosa against oxidative stress and inflammation. Retrieved from [Link]
Sources
- 1. np-mrd.org [np-mrd.org]
- 2. Dodovisone C | CAS:1616683-52-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-Assisted Extraction of Phenolic, Flavonoid and Antioxidant Compounds from Dodonaea Viscose and its Green Synthesis of Silver Nanoparticles by Aqueous Extract – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dodovisone C | CAS:1616683-52-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Dodovisone C - CAS:1616683-52-3 - 北京迈瑞达科技有限公司 [mreda.com.cn]
